β-Alanylglycine is a dipeptide composed of the amino acids β-alanine and glycine. [, ] It was first identified as a key contributor to the "thick-sour" orosensation and "white-meaty" character found in double-boiled chicken broth. [] While contributing to these taste profiles, β-Alanylglycine itself possesses only a faint sourness and slight astringency. [] Its presence, along with other β-alanyl dipeptides, enhances the taste perception of l-glutamic acid and sodium/potassium ions, leading to the characteristic flavor profile of poultry meat. []
Beta-Alanylglycine can be synthesized using both chemical and biological methods.
Beta-Alanylglycine has a simple structure characterized by its two constituent amino acids:
The molecular formula for Beta-Alanylglycine is CHNO.
The molecular weight of Beta-Alanylglycine is approximately 114.15 g/mol. The compound features a primary amine group, a carboxylic acid group, and a unique beta position for the amino group relative to the carboxyl group.
Beta-Alanylglycine can participate in various chemical reactions typical of amino acids, including:
The reactions involving Beta-Alanylglycine often require specific conditions such as pH adjustments or the presence of catalysts to enhance yield and selectivity .
Beta-Alanylglycine functions primarily as a neurotransmitter modulator and plays a role in cellular metabolism. Its mechanism involves:
Studies indicate that Beta-Alanylglycine may affect muscle function and energy metabolism by influencing the levels of other neurotransmitters and metabolic intermediates .
The stability of Beta-Alanylglycine under different environmental conditions has been documented, indicating potential applications in various biochemical contexts .
Beta-Alanylglycine has several scientific uses:
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